Sermaglutide

Description

BenchChem offers high-quality Sermaglutide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sermaglutide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

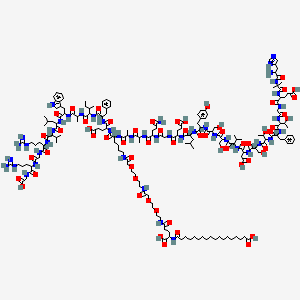

18-[[4-[2-[2-[2-[2-[2-[2-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSWIYLPEUIQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C187H291N45O59 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4114 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910463-68-2 | |

| Record name | Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Journey of Semaglutide: From Rational Design to a Therapeutic Revolution

An In-depth Technical Guide on the Discovery and Development of a Landmark GLP-1 Receptor Agonist

The advent of semaglutide (B3030467) marks a significant milestone in the management of type 2 diabetes and obesity. Its development is a compelling narrative of rational drug design, building upon the foundation of its predecessor, liraglutide (B1674861), to create a molecule with a profoundly extended duration of action and enhanced therapeutic efficacy. This guide delves into the intricate history of semaglutide's discovery, preclinical evaluation, and clinical development, offering a technical perspective for researchers, scientists, and drug development professionals.

The Genesis of Semaglutide: A Tale of Two Modifications

The quest for a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist with a convenient once-weekly dosing regimen was the primary driver behind the development of semaglutide by Novo Nordisk. The journey began with liraglutide, a once-daily GLP-1 analog, and focused on overcoming its relatively short half-life, which is limited by metabolic degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.

The brilliant molecular engineering of semaglutide involved two critical modifications to the liraglutide backbone. These alterations were strategically designed to enhance the molecule's binding affinity to serum albumin and to confer resistance to enzymatic degradation.

The first key modification was the substitution of alanine (B10760859) at position 8 with 2-aminoisobutyric acid (Aib) . This substitution provides steric hindrance, effectively shielding the peptide from the proteolytic activity of DPP-4, a key enzyme responsible for the inactivation of native GLP-1.

The second, and perhaps most impactful, modification was the attachment of a C18 fatty diacid moiety to the lysine (B10760008) residue at position 26 via a hydrophilic spacer . This addition significantly enhances the molecule's affinity for albumin, the most abundant protein in blood plasma. This strong, reversible binding to albumin creates a circulating reservoir of semaglutide, protecting it from both metabolic degradation and renal filtration, thereby dramatically extending its half-life to approximately 165 hours and enabling a once-weekly subcutaneous administration.

Preclinical Evaluation: Unveiling the Potential

A series of rigorous preclinical studies were instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of semaglutide and confirming the success of its molecular design.

Pharmacokinetic Profiling

Experimental Protocol: Pharmacokinetic studies were conducted in animal models, such as rats and minipigs, to assess the absorption, distribution, metabolism, and excretion (ADME) of semaglutide. A typical protocol involved a single subcutaneous injection of radiolabeled semaglutide. Blood, urine, and feces samples were collected at predetermined time points and analyzed using techniques like liquid scintillation counting and liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the parent drug and its metabolites.

Key Findings: These studies revealed that semaglutide has a low clearance and a small volume of distribution, consistent with its extensive plasma protein binding. The terminal half-life in minipigs was found to be approximately 46 hours, a significant extension compared to liraglutide, foreshadowing its potential for once-weekly dosing in humans.

Pharmacodynamic Assessment

Experimental Protocol: The pharmacodynamic effects of semaglutide were evaluated in diabetic animal models, such as the db/db mouse. These studies typically involved the administration of semaglutide over a period of several weeks. Key parameters, including blood glucose levels, HbA1c, and body weight, were monitored throughout the study. At the end of the treatment period, pancreatic tissue was often collected for histological analysis to assess beta-cell function and mass.

Key Findings: Semaglutide demonstrated potent glucose-lowering effects, leading to significant reductions in HbA1c in a dose-dependent manner. Furthermore, a marked reduction in food intake and body weight was observed, highlighting its potential as a weight management agent. Histological analysis of pancreatic tissue from treated animals showed an improvement in beta-cell mass and function.

Clinical Development: A Paradigm of Rigorous Evaluation

The clinical development of semaglutide was a comprehensive and multi-phased program designed to meticulously evaluate its efficacy and safety in diverse patient populations.

The SUSTAIN Program: A Landmark in Diabetes Research

The Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes (SUSTAIN) program was a series of global clinical trials that formed the cornerstone of semaglutide's clinical development for type 2 diabetes.

Experimental Protocol: The SUSTAIN trials were randomized, double-blind, active- or placebo-controlled studies. A typical trial design involved screening and randomization of eligible patients with type 2 diabetes to receive either once-weekly subcutaneous semaglutide at various doses (e.g., 0.5 mg, 1.0 mg), a comparator drug (e.g., sitagliptin, exenatide (B527673) extended-release, insulin (B600854) glargine), or a placebo. The primary endpoint was typically the change in HbA1c from baseline to a prespecified time point (e.g., 30 or 56 weeks). Secondary endpoints often included changes in body weight, fasting plasma glucose, and safety assessments.

Quantitative Data from the SUSTAIN Program:

| Trial | Comparator | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) with Semaglutide | Mean Change in Body Weight (kg) with Semaglutide |

| SUSTAIN 1 | Placebo | 8.1 | -1.5 to -1.6 | -3.7 to -4.5 |

| SUSTAIN 2 | Sitagliptin | 8.0 | -1.3 to -1.6 | -4.3 to -6.1 |

| SUSTAIN 3 | Exenatide ER | 8.3 | -1.5 | -5.6 |

| SUSTAIN 4 | Insulin Glargine | 8.2 | -1.2 to -1.6 | -3.5 to -5.2 |

| SUSTAIN 5 | Placebo (add-on to basal insulin) | 8.4 | -1.4 to -1.8 | -3.7 to -6.4 |

| SUSTAIN 6 | Placebo (cardiovascular outcomes) | 8.7 | -1.1 to -1.4 | -3.6 to -4.9 |

| SUSTAIN 7 | Dulaglutide | 8.2 | -1.5 to -1.8 | -4.6 to -6.5 |

The STEP Program: Redefining Obesity Management

The Semaglutide Treatment Effect in People with Obesity (STEP) program was a series of clinical trials that investigated the efficacy and safety of a higher dose of semaglutide (2.4 mg) for chronic weight management in individuals with obesity or overweight with at least one weight-related comorbidity.

Experimental Protocol: Similar to the SUSTAIN trials, the STEP trials were randomized, double-blind, placebo-controlled studies. Participants were randomized to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo, both in conjunction with lifestyle intervention (a reduced-calorie diet and increased physical activity). The primary endpoints were typically the percentage change in body weight and the proportion of participants achieving at least 5% weight loss from baseline to the end of the treatment period (e.g., 68 weeks).

Quantitative Data from the STEP Program:

| Trial | Population | Mean Baseline Body Weight (kg) | Mean Change in Body Weight (%) with Semaglutide | Percentage of Participants Achieving ≥5% Weight Loss with Semaglutide |

| STEP 1 | Obesity/Overweight | 105.3 | -14.9 | 86.4 |

| STEP 2 | Obesity/Overweight with T2D | 100.2 | -9.6 | 68.8 |

| STEP 3 | Obesity/Overweight + Intensive Behavioral Therapy | 105.8 | -16.0 | 86.6 |

| STEP 4 | Obesity/Overweight (withdrawal trial) | 107.2 | -7.9 (continued treatment) | 89.8 (continued treatment) |

Signaling Pathways and Experimental Workflows

The therapeutic effects of semaglutide are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract.

"Sermaglutide pharmacokinetics and bioavailability in animal models"

An In-depth Technical Guide to Semaglutide (B3030467) Pharmacokinetics and Bioavailability in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has become a cornerstone in the management of type 2 diabetes mellitus and chronic weight management.[1] Structurally, it is an analogue of human GLP-1, modified with three key innovations to enhance its therapeutic profile: resistance to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV), reduced renal clearance, and an increased half-life of approximately one week through strong binding to albumin.[2][3][4] These modifications permit once-weekly subcutaneous administration.[5] Furthermore, an oral formulation has been developed, co-formulated with the absorption enhancer sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), which facilitates its absorption through the gastric mucosa.[2][6] Understanding the pharmacokinetics (PK) and bioavailability of semaglutide in preclinical animal models is crucial for interpreting toxicological data, guiding clinical trial design, and optimizing drug delivery strategies.

Mechanism of Action: GLP-1 Receptor Signaling

Semaglutide exerts its therapeutic effects by selectively binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR).[2] This binding mimics the action of the endogenous incretin (B1656795) hormone GLP-1. The activation of GLP-1R, located on pancreatic beta cells and in various other tissues including the brain, initiates a cascade of intracellular signaling events.

Upon activation, the receptor couples with a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] The subsequent rise in intracellular cAMP is a pivotal event that activates two primary downstream pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC2).[8][9]

-

PKA Pathway: Activated PKA promotes the exocytosis of insulin-containing vesicles in a glucose-dependent manner.[7]

-

EPAC2 Pathway: EPAC2 also plays a role in regulating vesicle priming and exocytosis, fine-tuning insulin (B600854) release.[10]

Together, these pathways enhance insulin gene transcription and secretion, suppress the release of glucagon (B607659) from pancreatic alpha-cells, and contribute to the preservation and proliferation of pancreatic β-cells.[2][7][10] In the central nervous system, particularly the hypothalamus, GLP-1R activation by semaglutide helps regulate appetite and promote satiety.[2]

Pharmacokinetics in Animal Models

The pharmacokinetic profile of semaglutide has been characterized in several animal models, including rats, dogs, and non-human primates. These studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Rat Model

Sprague-Dawley rats are commonly used to evaluate the pharmacokinetics of semaglutide administered via various routes.

| Route | Dose | Tmax | Cmax | AUC (ng*h/mL) | Half-life (t½) | Bioavailability (F%) | Reference |

| Intravenous (IV) | 0.02 mg/kg | - | - | - | 7.22 - 9.26 hr | 100% | [11] |

| Subcutaneous (SC) | 0.1 mg/kg | 8 hr | - | - | 7.22 - 9.26 hr | 82.85% | [11][12] |

| Subcutaneous (SC) | 0.2 mg/kg | 8 hr | - | - | 7.22 - 9.26 hr | 76.65% | [11][12] |

| Oral (Tablet) | 1 mg/kg | ~30 min | - | 15.08 | - | 0.06% | [12] |

| Oral (Tablet) | 20 mg/kg | ~30 min | - | - | - | 0.16% | [12] |

| Sublingual | 1 mg/kg | ~30 min | - | 82.53 | - | 0.29 - 0.34% | [12] |

Data presented as averages or ranges from cited studies.

Studies in rats show that subcutaneous injection results in high bioavailability (77-83%) with a half-life of approximately 7-9 hours.[11] In contrast, oral administration of semaglutide tablets leads to very low bioavailability (0.06-0.16%), highlighting the challenges of oral peptide delivery.[12] Sublingual administration appears to modestly improve absorption compared to the oral route.[12][13]

Dog Model

Dogs, particularly Beagles, have been instrumental in studying the oral formulation of semaglutide with the absorption enhancer SNAC. These studies confirmed that the stomach is the primary site of absorption.[6]

| Route | Semaglutide Dose | SNAC Dose | Tmax | Cmax | AUC | Bioavailability (F%) | Reference |

| Oral (Tablet) | 10 mg | 150 mg | - | - | - | 0.2% | [14] |

| Oral (Tablet) | 10 mg | 300 mg | - | - | - | 0.6% | [14] |

| Oral (Tablet) | 10 mg | 600 mg | - | - | - | 0.2% | [14] |

| Oral (Tablet) | 20 mg | 300 mg | - | - | - | 1.4% | [14] |

Data from FDA non-clinical review documents.

In dogs, the oral bioavailability of semaglutide is highly dependent on the amount of co-formulated SNAC, with a 300 mg SNAC dose appearing optimal for a 10 mg or 20 mg semaglutide tablet.[14] Despite the use of SNAC, bioavailability remains low (0.2-1.4%), and significant inter-animal variation has been observed.[14]

Porcine Model

The porcine model has been used to test novel oral delivery devices due to physiological similarities with humans.

| Route | Device | Average Bioavailability (F%) | Range of Bioavailability | Reference |

| Oral (Device) | BioJet™ (Manual Trigger) | 37% | 19% - 60% | [15] |

| Oral (Device) | BioJet™ (Autonomous Trigger) | 20.5% | 4% - 59% | [15] |

Data from studies evaluating a needleless jet injection device in the small intestine.

These studies demonstrate that advanced delivery systems can achieve significantly higher oral bioavailability compared to conventional tablets, although variability remains high.[15]

Non-Human Primate Model (Cynomolgus Monkeys)

Cynomolgus monkeys are a key non-rodent species for toxicology and pharmacokinetic studies due to their physiological similarity to humans.

| Route | Semaglutide Dose | SNAC Dose | Bioavailability (F%) | Reference |

| Oral (Tablet) | - | 450 mg | 0.4% | [14] |

Pharmacokinetic studies in Cynomolgus monkeys have been crucial for long-term toxicology assessments.[3][16] Data on oral bioavailability in this model is limited but suggests similarly low absorption rates as seen in other species.[14]

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable pharmacokinetic data. Below is a generalized workflow for a typical preclinical PK study of semaglutide.

Animal Models and Acclimatization

-

Species: Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys are commonly used.[3]

-

Acclimatization: Animals are acclimated to the laboratory environment for a minimum period (e.g., one week) before the study to minimize stress-related variables. They are housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to standard chow and water.

Drug Formulation and Administration

-

Subcutaneous (SC): Semaglutide is dissolved in a suitable vehicle (e.g., phosphate (B84403) buffer with stabilizing agents).[17] Injections are typically administered in the interscapular region.

-

Oral (PO): For oral tablet studies, animals are often fasted overnight. Tablets (containing semaglutide and SNAC) are administered via oral gavage, followed by a specific volume of water.[14]

-

Intravenous (IV): For determining absolute bioavailability, a solution of semaglutide is administered intravenously, typically via a cannulated vein (e.g., jugular vein in rats).

Blood Sampling

-

Schedule: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 120, 240 hours).[14][15] The sampling schedule is designed to capture the absorption, distribution, and elimination phases accurately.

-

Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are immediately placed on ice and then centrifuged to separate plasma.

-

Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of semaglutide are typically quantified using a validated and sensitive ligand-binding assay, such as a luminescent oxygen channeling immunoassay (LOCI) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[14][15]

-

Validation: The assay must be validated for specificity, accuracy, precision, and have a lower limit of quantification (LLOQ) sufficient to measure the expected concentrations.

Pharmacokinetic Data Analysis

-

Software: PK parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

-

Parameters: Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Bioavailability (F%): Absolute bioavailability is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

Preclinical studies in animal models have been fundamental in elucidating the pharmacokinetic properties of semaglutide. The data consistently demonstrate that while subcutaneous administration provides high bioavailability and a prolonged half-life suitable for once-weekly dosing, oral delivery remains a significant challenge. The co-formulation with SNAC facilitates gastric absorption, but bioavailability is still low and variable across species. These findings underscore the critical interplay between the drug molecule, its formulation, and the physiological environment of the animal model. The comprehensive data gathered from rat, dog, and non-human primate studies have been essential for the successful clinical development of both injectable and oral semaglutide, providing a robust foundation for its use in human populations.

References

- 1. jddtonline.info [jddtonline.info]

- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Single-dose pharmacokinetics of sublingual semaglutide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pccarx.com [pccarx.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. bioratherapeutics.com [bioratherapeutics.com]

- 16. The human GLP-1 analogs liraglutide and semaglutide: absence of histopathological effects on the pancreas in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on Semaglutide's Metabolic Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core preclinical findings on the metabolic effects of semaglutide (B3030467), a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The document synthesizes data from key animal model studies, details common experimental protocols, and illustrates the underlying molecular signaling pathways.

Core Metabolic Effects: Quantitative Data Summary

Semaglutide has been extensively studied in various rodent models of obesity and diabetes. The primary metabolic effects observed are significant reductions in body weight, decreased food intake, and improved glycemic control. The following tables summarize the quantitative outcomes from several key preclinical studies.

Table 1: Effects on Body Weight and Food Intake

| Parameter | Animal Model | Treatment Details | Results (Semaglutide vs. Control) | Study Duration | Citation |

| Body Weight | Diet-Induced Obese (DIO) Mice | 100 nmol/kg, subchronically | -22% from baseline vs. vehicle | 3 weeks | [1] |

| Body Weight | Diet-Induced Obese (DIO) Mice | 10 nmol/kg, once daily | -8.3g loss vs. +2.7g gain | 4 weeks | [2] |

| Body Weight | db/db Mice | 10 nmol/kg, once daily | +20% gain vs. +23% gain (mitigated gain) | 4 weeks | [3] |

| Body Weight | FATZO Mice | 1-10 nmol/kg, every 3 days | Dose-dependent decrease vs. vehicle | 16 days | [4] |

| Food Intake | Diet-Induced Obese (DIO) Mice | Subchronic administration | Significant dose-dependent suppression | 3 weeks | [1] |

| Food Intake | Diet-Induced Obese (DIO) Rats | 0.3-1 nmol/kg | Dose-dependent reduction, driven by decreased chocolate intake | 77 days | [1] |

| Food Intake | Diet-Induced Obese (DIO) Mice | 0.23 mg/kg, oral | Significant reduction at 4, 12, and 20 hours post-dose | 2 days | [5] |

Table 2: Effects on Glycemic Control and Lipid Metabolism

| Parameter | Animal Model | Treatment Details | Results (Semaglutide vs. Control/Baseline) | Study Duration | Citation |

| Fasting Blood Glucose | High-Fat Diet Obese Mice | 100 µg/kg | Significant reduction (p < 0.05) | Not Specified | [6] |

| Insulin (B600854) Levels | High-Fat Diet Obese Mice | 100 µg/kg | Significant reduction (p < 0.05) | Not Specified | [6] |

| Glucose Tolerance (GTT) | db/db Mice | 10 nmol/kg, once daily | Enhanced glucose clearance (p < 0.05) | 4 weeks | [3] |

| Blood Glucose | NAFLD Mouse Model (HFD) | Not Specified | Significant reduction | Not Specified | [7][8] |

| Triglycerides (TG) | NAFLD Mouse Model (HFD) | Not Specified | Significant reduction | Not Specified | [7][8] |

| Total Cholesterol (TCHO) | NAFLD Mouse Model (HFD) | Not Specified | Significant reduction | Not Specified | [7][8] |

| Low-Density Lipoprotein (LDL) | NAFLD Mouse Model (HFD) | Not Specified | Significant reduction | Not Specified | [7][8] |

| Fat Mass | db/db Mice | 10 nmol/kg, once daily | -14.3% from baseline | 4 weeks | [3] |

Key Experimental Protocols

The methodologies employed in preclinical semaglutide research are crucial for interpreting the results. Below are detailed protocols from representative studies.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model : Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.[6]

-

Dietary Induction : Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for an extended period (e.g., 20 weeks) to induce an obese phenotype with insulin resistance.[2]

-

Treatment Groups : Animals are randomized into groups, commonly including a vehicle control (placebo) and one or more semaglutide dose groups (e.g., 10 nmol/kg).[2][3]

-

Administration : Semaglutide is typically administered subcutaneously (SQ) once daily.[2][3] Oral administration protocols have also been developed, requiring specific fasting and water restriction conditions to ensure absorption.[5]

-

Duration : Studies range from acute (single dose) to chronic (several weeks or months) to assess both immediate and long-term metabolic adaptations.[1][2]

-

Metabolic Assessments : Key endpoints include daily monitoring of body weight and food intake, indirect calorimetry to measure energy expenditure, and terminal analysis of blood parameters (glucose, insulin, lipids) and body composition (fat and lean mass).[2][3]

Monogenic Obesity (db/db) Mouse Model

-

Animal Model : Male B6.BKS(D)-Leprdb/J (db/db) mice, which have a mutation in the leptin receptor gene, serve as a model of monogenic obesity, severe hyperglycemia, and type 2 diabetes.[3]

-

Study Design : Adult mice (e.g., 6 weeks old) are randomized into treatment groups (Vehicle, Semaglutide 10 nmol/kg, etc.).[3]

-

Administration : Treatment is administered subcutaneously once daily for a period such as four weeks.[3]

-

Metabolic Assessments : In addition to body weight and food intake, glucose tolerance tests (GTT) are critical in this model to assess the impact on severe glycemic dysregulation. Body composition analysis is also performed.[3]

Signaling Pathways and Mechanisms of Action

Semaglutide exerts its metabolic effects by activating GLP-1 receptors (GLP-1R) in various tissues, including the pancreas, brain, and gastrointestinal tract.[9] This activation triggers a cascade of downstream signaling events.

GLP-1R Signaling in Pancreatic β-cells

Activation of GLP-1R in pancreatic β-cells is a primary mechanism for semaglutide's glucose-lowering effect. It enhances glucose-dependent insulin secretion through a cAMP-dependent pathway.[10][11]

Central Appetite Regulation

Semaglutide crosses the blood-brain barrier and acts on GLP-1 receptors in key brain regions like the hypothalamus to suppress appetite and reduce food intake.[9] This central mechanism is a major contributor to its weight-lowering effects.[6] It can also alter food preferences, shifting away from highly palatable, high-fat foods.[1]

Energy Metabolism and Adipose Tissue

Preclinical evidence suggests semaglutide can influence energy expenditure and fat metabolism. Some studies indicate it stimulates the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[10][12][13] This is potentially mediated through the AMPK/SIRT1 signaling pathway.

References

- 1. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice [frontiersin.org]

- 7. Semaglutide ameliorates metabolism and hepatic outcomes in an NAFLD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 12. Spotlight on the Mechanism of Action of Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Semaglutide's Impact on Glucose Homeostasis In Vitro: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Semaglutide (B3030467), a potent long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in the management of type 2 diabetes and obesity.[1][2] Its therapeutic actions are rooted in its ability to mimic the endogenous incretin (B1656795) hormone GLP-1, thereby modulating glucose homeostasis through multiple mechanisms.[3] This technical guide provides an in-depth exploration of the in vitro effects of semaglutide on the key cellular players in glucose regulation. It details the molecular signaling pathways, summarizes quantitative data from key studies, provides representative experimental protocols, and visualizes complex processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: GLP-1 Receptor Activation

At the molecular level, semaglutide's primary action is the selective binding and activation of the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor.[2] This interaction, predominantly studied in pancreatic β-cells, initiates a cascade of intracellular signaling events crucial for its glucoregulatory effects. Upon binding, GLP-1R activates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP subsequently activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[1][4] This signaling axis is fundamental to semaglutide's ability to enhance glucose-dependent insulin (B600854) biosynthesis and secretion.[1]

References

- 1. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

Investigating the Anti-inflammatory Properties of Semaglutide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, is well-established for its efficacy in managing type 2 diabetes and obesity. Beyond its metabolic benefits, a substantial body of evidence now indicates that semaglutide possesses significant anti-inflammatory properties. This technical guide synthesizes preclinical and clinical data to elucidate the molecular mechanisms, quantify the effects on inflammatory biomarkers, and detail the experimental protocols used to investigate these effects. The evidence suggests that semaglutide's anti-inflammatory actions are mediated through both direct and indirect pathways, including the modulation of key signaling cascades like NF-κB and the NLRP3 inflammasome, contributing to its observed cardiovascular and multi-organ benefits.

Introduction: Inflammation in Metabolic Disease

Chronic low-grade inflammation is a critical pathophysiological driver in the development and progression of metabolic diseases, including type 2 diabetes mellitus (T2DM), obesity, and associated complications like atherosclerotic cardiovascular disease (ASCVD).[1][2] Elevated levels of inflammatory cytokines and biomarkers, such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are hallmarks of this inflammatory state and are predictive of adverse clinical outcomes.[3][4] Semaglutide's ability to mitigate this inflammation represents a key mechanism that may explain its profound clinical benefits beyond glycemic control and weight reduction.[5][6]

Molecular Mechanisms of Anti-inflammatory Action

Semaglutide exerts its anti-inflammatory effects through a multi-faceted approach, involving direct actions on immune cells and indirect effects secondary to metabolic improvements.

Direct Mechanisms:

-

GLP-1 Receptor (GLP-1R) Signaling: GLP-1 receptors are expressed on various immune cells, including macrophages and lymphocytes.[7][8] Activation of these receptors by semaglutide can initiate intracellular signaling cascades that suppress pro-inflammatory pathways.[7]

-

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Semaglutide has been shown to inhibit the activation of NF-κB, thereby reducing the transcription and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][9][10] This inhibition can be mediated through an AMPK/SIRT1-dependent mechanism.[11][12]

-

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, promotes the maturation and release of potent inflammatory cytokines IL-1β and IL-18.[5][13] Semaglutide and other GLP-1RAs have been found to inhibit the activation of the NLRP3 inflammasome, representing a key anti-inflammatory mechanism.[5][13][14]

-

Macrophage Polarization: Semaglutide can modulate the phenotype of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is associated with tissue repair.[15][16]

Indirect Mechanisms:

-

Reduction of Adiposity: Visceral adipose tissue is a major source of pro-inflammatory cytokines. By promoting significant weight loss, semaglutide reduces this source of inflammation.[17]

-

Improved Glycemic Control: Hyperglycemia induces oxidative stress, which in turn fuels inflammatory pathways. By improving glucose homeostasis, semaglutide mitigates this pro-inflammatory stimulus.[8]

The interconnected signaling pathways through which semaglutide exerts its primary anti-inflammatory effects are visualized below.

Quantitative Effects on Inflammatory Markers

Clinical trials have consistently demonstrated semaglutide's ability to reduce systemic inflammatory markers. The most robust data exists for high-sensitivity C-reactive protein (hsCRP).

Table 1: Effect of Semaglutide on C-reactive Protein (CRP) Levels

| Trial Program / Study | Population | Dosage | Comparator | Duration | CRP Reduction vs. Comparator | Citation(s) |

| Meta-Analysis | T2DM and/or Obesity | Various | Placebo | Various | Standardized Mean Difference (SMD): -0.56 | [3][5][6] |

| Meta-Analysis | T2DM and/or Obesity | Various | Other Glucose-Lowering Drugs | Various | Standardized Mean Difference (SMD): -0.45 | [3][5][6] |

| STEP 1 | Overweight/Obesity | 2.4 mg/week | Placebo | 68 weeks | -44% | [18] |

| STEP 2 | Overweight/Obesity + T2DM | 2.4 mg/week | Placebo | 68 weeks | -39% | [18] |

| STEP 3 | Overweight/Obesity | 2.4 mg/week | Placebo | 68 weeks | -48% | [18] |

| PIONEER 2 | T2DM | 14 mg/day (oral) | Empagliflozin (25 mg) | 52 weeks | Significant reduction (vs. no effect from empagliflozin) | [2] |

Note: Reductions are often statistically significant (p < 0.05). A meta-analysis of 13 randomized clinical trials (n=26,131) confirmed a significant reduction in CRP levels associated with semaglutide therapy compared to both placebo and other glucose-lowering drugs.[3][5]

Table 2: Effect of Semaglutide on Pro-inflammatory Cytokines (Preclinical & Clinical)

| Cytokine | Model / Population | Dosage | Key Finding | Citation(s) |

| TNF-α | Men with T2DM | 1 mg/week | Reduced circulating levels after 6 months. | [1] |

| LPS-induced lung injury (rats) | Pretreatment | Significantly reduced production. | [9] | |

| STZ-induced diabetic rats | 1x and 2x doses | Significant reduction in serum and spinal dorsal horn. | [19] | |

| IL-6 | Men with T2DM | 1 mg/week | Reduced circulating levels after 6 months. | [1] |

| LPS-induced lung injury (rats) | Pretreatment | Significantly reduced production. | [9] | |

| STZ-induced diabetic rats | 1x and 2x doses | Significant dose-dependent reduction in serum. | [19] | |

| IL-1β | STZ-induced diabetic rats | 1x and 2x doses | Significant dose-dependent reduction in serum. | [19] |

| PCOS Mice | 0.42 & 0.84 mg/kg/w | Significantly downregulated expression in the ovary. | [10] |

Key Experimental Protocols

Investigating the anti-inflammatory properties of semaglutide involves a range of in vitro and in vivo models. Below are representative methodologies.

In Vitro: LPS-Stimulated Macrophage Assay

This protocol assesses the direct effect of semaglutide on inflammatory cytokine production in immune cells.

-

Objective: To determine if semaglutide can directly suppress the production of pro-inflammatory cytokines from macrophages stimulated with a potent inflammatory agent like Lipopolysaccharide (LPS).

-

Cell Lines: Commonly used cell lines include human THP-1 monocytes (differentiated into macrophages with PMA) or primary murine peritoneal macrophages.[16][20]

-

Methodology:

-

Cell Seeding: Plate differentiated macrophages in multi-well plates.

-

Pre-treatment: Incubate the cells with varying concentrations of semaglutide (or vehicle control) for a specified period (e.g., 2-4 hours).

-

Stimulation: Add LPS (a component of gram-negative bacteria cell walls) to the culture medium to induce a strong inflammatory response via the TLR4/NF-κB pathway.[21]

-

Incubation: Culture the cells for an additional period (e.g., 6 to 24 hours) to allow for cytokine synthesis and secretion.

-

Analysis: Collect the cell supernatant. Quantify the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[10][19]

-

In Vivo: Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the systemic anti-inflammatory effects of semaglutide in a metabolically relevant animal model.

-

Objective: To evaluate the effect of semaglutide on systemic and tissue-specific inflammation in the context of obesity.

-

Model: Male C57BL/6 mice are fed a high-fat diet (HFD) for an extended period (e.g., 16 weeks) to induce obesity, insulin (B600854) resistance, and a state of chronic low-grade inflammation.[22]

-

Methodology:

-

Induction: Establish the DIO phenotype with HFD feeding.

-

Treatment Groups: Randomize mice into groups: HFD control (vehicle), semaglutide-treated, and lean control (standard chow).

-

Dosing: Administer semaglutide (e.g., subcutaneously, daily or weekly) for a defined treatment period (e.g., 4-8 weeks).[22]

-

Sample Collection: At the end of the study, collect blood serum/plasma and tissues (e.g., adipose tissue, liver, aorta).

-

Analysis:

-

Systemic Inflammation: Measure circulating levels of hsCRP, TNF-α, and IL-6 in serum via ELISA.[22]

-

Tissue Inflammation: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tissue sections to quantify macrophage infiltration (e.g., using F4/80 staining).

-

Gene Expression: Use quantitative PCR (qPCR) on tissue lysates to measure the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

-

-

Conclusion and Future Directions

The evidence strongly supports that semaglutide possesses clinically relevant anti-inflammatory properties that are additive to its primary metabolic benefits. The reduction in key inflammatory mediators like CRP, TNF-α, and IL-6, through the modulation of central signaling pathways such as NF-κB and the NLRP3 inflammasome, likely contributes significantly to the cardiovascular risk reduction observed in large-scale clinical trials.[5][6]

Future research should focus on:

-

Further dissecting the weight-loss-independent vs. weight-loss-dependent anti-inflammatory effects.[2]

-

Investigating the impact of semaglide on immune cell metabolism and function.

-

Exploring the therapeutic potential of semaglutide in primarily inflammatory, non-metabolic diseases.[17]

This guide provides a foundational understanding of semaglutide's anti-inflammatory profile, offering a basis for further research and development in this promising therapeutic area.

References

- 1. Anti-inflammatory benefits of semaglutide: State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 3. Frontiers | Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis [frontiersin.org]

- 4. Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist Use and Inflammatory Markers Among U.S. Adults: A National Health and Nutrition Examination Survey (NHANES)-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of semaglutide: updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory role of glucagon-like peptide 1 receptor agonists and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Semaglutide ameliorates lipopolysaccharide-induced acute lung injury through inhibiting HDAC5-mediated activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. dovepress.com [dovepress.com]

- 12. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GLP-1RAs inhibit the activation of the NLRP3 inflammasome signaling pathway to regulate mouse renal podocyte pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Semaglutide attenuates Alzheimer's disease model progression by targeting microglial NLRP3 inflammasome-mediated neuroinflammation and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Semaglutide Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. puremedicalspa.us [puremedicalspa.us]

- 18. Effects of once-weekly semaglutide 2.4 mg on C-reactive protein in adults with overweight or obesity (STEP 1, 2, and 3): Exploratory analyses of three randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Semaglutide Reprograms Macrophages via the GLP-1R/PPARG/ACSL1 Pathway to Suppress Papillary Thyroid Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Semaglutide improves cognitive function and neuroinflammation in APP/PS1 transgenic mice by activating AMPK and inhibiting TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

"Exploring the cardiovascular benefits of Sermaglutide in early research"

Exploring the Cardiovascular Benefits of Semaglutide (B3030467) in Early Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a significant therapeutic agent not only for glycemic control in type 2 diabetes and chronic weight management but also for its profound cardiovascular benefits.[1][2][3] Initially developed by Novo Nordisk, its efficacy in reducing cardiovascular risk was a pivotal discovery, leading to expanded indications and a paradigm shift in the management of patients with cardiovascular disease.[1][4] This technical guide provides an in-depth analysis of the early research that established the cardiovascular benefits of semaglutide, focusing on key clinical trial data, experimental protocols, and the underlying molecular mechanisms.

Clinical Evidence from Key Early Trials

The cardiovascular benefits of semaglutide have been substantiated through a series of landmark clinical trials. These studies have demonstrated a consistent reduction in major adverse cardiovascular events (MACE).

Data Presentation: Summary of Key Clinical Trial Outcomes

The following table summarizes the primary cardiovascular outcomes from pivotal early trials of both subcutaneous and oral formulations of semaglutide.

| Trial | Treatment | Primary Outcome (MACE) | Hazard Ratio (HR) vs. Placebo (95% CI) | p-value | Key Finding |

| SUSTAIN-6 | Subcutaneous Semaglutide | CV Death, Nonfatal MI, Nonfatal Stroke | 0.74 (0.58 to 0.95) | <0.001 for non-inferiority | Significant 26% reduction in MACE risk in patients with T2D at high CV risk.[5][6] |

| PIONEER 6 | Oral Semaglutide | CV Death, Nonfatal MI, Nonfatal Stroke | 0.79 (0.57 to 1.11) | <0.001 for non-inferiority | Demonstrated non-inferiority to placebo for MACE with a trend towards risk reduction.[7][8] |

| SELECT | Subcutaneous Semaglutide | CV Death, Nonfatal MI, Nonfatal Stroke | 0.80 (0.72 to 0.90) | <0.001 | 20% reduction in MACE in patients with overweight or obesity and pre-existing CVD without diabetes.[2][9][10] |

MACE: Major Adverse Cardiovascular Events; CV: Cardiovascular; MI: Myocardial Infarction; T2D: Type 2 Diabetes; CVD: Cardiovascular Disease; CI: Confidence Interval.

Experimental Protocols

The robust findings from these trials are underpinned by rigorous and well-designed experimental protocols.

SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes with Semaglutide in Subjects with Type 2 Diabetes)

-

Objective: To evaluate the cardiovascular safety and effects of subcutaneous semaglutide in patients with type 2 diabetes at high cardiovascular risk.[5]

-

Design: A randomized, double-blind, placebo-controlled, multicenter, non-inferiority trial.[5]

-

Population: 3,297 patients with type 2 diabetes, with 83% having established cardiovascular disease, chronic kidney disease, or both at baseline.[5]

-

Intervention: Patients were randomly assigned to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or a corresponding placebo for 104 weeks, in addition to standard of care.[5]

-

Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5]

SELECT (Semaglutide Effects on Cardiovascular Outcomes in People with Overweight or Obesity)

-

Objective: To assess the superiority of subcutaneous semaglutide 2.4 mg once weekly compared with placebo in reducing MACE in individuals with overweight or obesity and established cardiovascular disease, but without diabetes.[11]

-

Design: A global, randomized, double-blind, placebo-controlled, event-driven superiority trial.[11][12]

-

Population: 17,604 patients aged 45 years or older with a body-mass index of 27 or greater and pre-existing cardiovascular disease.[10][12]

-

Intervention: Participants were randomized on a 1:1 basis to receive either once-weekly subcutaneous semaglutide at a dose of 2.4 mg or a placebo, in addition to standard of care for the prevention of major cardiovascular events.[12][13][14]

-

Primary Endpoint: The primary outcome was the time to the first occurrence of a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[10][11]

Mandatory Visualization: Experimental Workflow of the SELECT Trial

Caption: Workflow of the SELECT clinical trial.

Proposed Mechanisms of Cardiovascular Action

The cardiovascular benefits of semaglutide are multifactorial, extending beyond its effects on glycemic control and weight loss.[15][16] The proposed mechanisms involve a complex interplay of direct and indirect effects on the cardiovascular system.

-

Improved Cardiometabolic Risk Factors: Semaglutide significantly improves several cardiovascular risk factors. It promotes substantial weight loss, reduces blood pressure, and improves lipid profiles, particularly by lowering triglycerides and total cholesterol.[1][2][17]

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of atherosclerosis. Semaglutide has been shown to have anti-inflammatory properties, which may help to reduce the progression of atherosclerotic plaques.[1][4]

-

Direct Vascular and Myocardial Effects: GLP-1 receptors are expressed in various cardiovascular tissues, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells.[17][18] Activation of these receptors by semaglutide may lead to direct beneficial effects such as vasodilation and improved endothelial function.[4] Preclinical studies suggest that semaglutide can reduce late sodium current in cardiomyocytes, which may improve myocardial contractility and reduce diastolic calcium leak.[19]

Mandatory Visualization: Proposed Signaling Pathways of Semaglutide's Cardiovascular Benefits

Caption: Proposed signaling pathways of semaglutide.

Conclusion

Early research, strongly supported by large-scale clinical trials, has unequivocally established the significant cardiovascular benefits of semaglutide. Its ability to reduce major adverse cardiovascular events in a broad range of patients, including those with and without type 2 diabetes, marks a pivotal advancement in cardiovascular risk reduction. The multifaceted mechanisms of action, encompassing improvements in metabolic parameters, anti-inflammatory effects, and direct actions on the cardiovascular system, underscore the therapeutic potential of semaglutide. Further research is warranted to fully elucidate the intricate molecular pathways and to explore the long-term implications of these findings for cardiovascular medicine.

References

- 1. puremedicalspa.us [puremedicalspa.us]

- 2. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semaglutide - Wikipedia [en.wikipedia.org]

- 4. Emerging role of GLP-1 agonists in cardio-metabolic therapy - Focus on Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. medwirenews.com [medwirenews.com]

- 7. Oral Semaglutide Reduces Cardiovascular Events by 14% at Four Years - American College of Cardiology [acc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. news-medical.net [news-medical.net]

- 10. docwirenews.com [docwirenews.com]

- 11. sochob.cl [sochob.cl]

- 12. Semaglutide and Cardiovascular Outcomes in Obesity without Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SELECT Trial [novonordiskmedical.com]

- 14. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity - American College of Cardiology [acc.org]

- 15. contemporaryhealth.co.uk [contemporaryhealth.co.uk]

- 16. miragenews.com [miragenews.com]

- 17. mdpi.com [mdpi.com]

- 18. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardioprotective effects of semaglutide on isolated human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Semaglutide Dosage in Rodent Obesity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of semaglutide (B3030467) dosage protocols for use in rodent models of obesity. The information is intended to guide researchers in designing and implementing studies to evaluate the efficacy and mechanisms of action of semaglutide and other GLP-1 receptor agonists.

Introduction

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in promoting weight loss and improving glycemic control in both clinical and preclinical settings.[1][2][3] Rodent models of obesity, particularly diet-induced obese (DIO) mice and rats, are invaluable tools for investigating the physiological effects and underlying molecular mechanisms of semaglutide.[3][4] This document outlines various administration protocols and summarizes key findings from studies utilizing semaglutide in these models.

Data Summary of Semaglutide Dosage Protocols in Rodent Obesity Models

The following tables summarize quantitative data from various studies on semaglutide administration in rodent obesity models, providing a comparative overview of different dosage regimens and their outcomes.

Table 1: Subcutaneous Semaglutide Administration in Mice

| Rodent Model | Dose | Frequency | Duration | Key Outcomes | Reference |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 1 - 100 nmol/kg | Twice Daily | 3 weeks | Dose-dependent reduction in body weight (10-22% from baseline) and suppression of food intake.[3][4][5] | [3][4][5] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 9.7 nmol/kg | Once Daily | 11 days | 17-18% reduction in body weight and suppressed food intake.[4] | [4] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 10, 40, 100 µg/kg | Every Other Day | 6 weeks | Dose-dependent improvement in abnormal weight gain, body fat, blood lipid levels, and fasting blood glucose.[6] | [6] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 5 µg/kg (low dose), 20 µg/kg (high dose) | Twice Weekly | 4 weeks | High dose decreased fat mass. Combination with a mitochondrial uncoupler (BAM15) showed greater effects on body fat, liver triglycerides, and glucose homeostasis.[7] | [7] |

Table 2: Subcutaneous Semaglutide Administration in Rats

| Rodent Model | Dose | Frequency | Duration | Key Outcomes | Reference |

| Diet-Induced Obese (DIO) Rats | 0.3 - 1 nmol/kg | Once Daily | 77 days | Significant and dose-dependent reduction in body weight, primarily driven by decreased intake of palatable food (chocolate).[3] | [3] |

| Female Rats (Binge Eating Model) | Not Specified | Daily | Not Specified | Decreased binge-like and hedonic eating, reduced weight gain and adiposity in rats exposed to a high-fat diet.[8] | [8] |

| Male Rats | 7 µg/kg escalating to 70 µg/kg | Daily | >10 days | Reduced chow intake and body weight. Meal pattern analysis showed a decrease in meal size, not number.[9][10] | [9][10] |

Table 3: Oral Semaglutide Administration in Mice

| Rodent Model | Dose | Frequency | Duration | Key Outcomes | Reference |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 0.23 mg/kg | Single Dose | 4 hours | Rapidly decreased blood glucose and food intake.[11][12][13][14][15] | [11][12][13][14][15] |

| Diet-Induced Obese (DIO) C57BL/6J Mice | 0.23 mg/kg, 0.7 mg/kg | Once Daily | 3 days | Continuously reduced food intake and weight gain. The higher dose was slightly more potent.[11][12][13][15] | [11][12][13][15] |

Table 4: Intraperitoneal Semaglutide Administration in Mice

| Rodent Model | Dose | Frequency | Duration | Key Outcomes | Reference |

| High-Fat Diet-Induced Obese Mice | 0.05 mg/kg | Every 7 days | 6 weeks | Counteracted dyslipidemia and insulin (B600854) resistance, reduced gut and serum inflammatory markers.[16] | [16] |

Experimental Protocols

Diet-Induced Obesity (DIO) Model

-

Animal Model: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.[6]

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity.[6][7]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.[4]

-

Acclimatization: Allow for an acclimatization period of at least one week before the start of any experimental procedures.[17]

Semaglutide Administration Protocols

a) Subcutaneous (SC) Injection:

-

Preparation: Reconstitute lyophilized semaglutide in a sterile vehicle such as phosphate-buffered saline (PBS).

-

Procedure: Inject the semaglutide solution into the loose skin over the back or flank of the rodent using an appropriate needle size (e.g., 27-30 gauge).[17] It is recommended to vary the injection site to minimize irritation.[17]

-

Dose Escalation: To mimic clinical strategies and improve tolerance, a dose escalation protocol can be employed.[9][10][17] For example, in rats, dosing can start at 7 µg/kg and increase over 10 days to a maintenance dose of 70 µg/kg.[9][10]

b) Oral Gavage:

-

Preparation: For oral administration studies, semaglutide is typically dissolved in a small volume of distilled water.[11][12][13][14] The volume is critical, as larger volumes can inhibit absorption.[14]

-

Procedure: Administer the solution directly into the stomach using a gavage needle. It is crucial to follow a protocol that mimics human administration, which may include a period of fasting and water deprivation before and after administration.[13][14]

c) Intraperitoneal (IP) Injection:

-

Preparation: Dissolve semaglutide in a suitable vehicle like physiological saline.[6]

-

Procedure: Inject the solution into the peritoneal cavity of the rodent.

Key Experimental Measurements

-

Body Weight and Food Intake: Monitor and record body weight and food consumption daily or weekly throughout the study.[6][18]

-

Body Composition: Assess changes in fat mass and lean mass using techniques such as EchoMRI.[8]

-

Glucose Homeostasis: Perform glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) to evaluate the effects on glucose metabolism.[7]

-

Metabolic Rate: Use indirect calorimetry to measure energy expenditure and the respiratory exchange ratio (RER).[4]

-

Blood Parameters: Collect blood samples to measure levels of glucose, insulin, lipids, and inflammatory markers.[16][19]

Signaling Pathways and Mechanisms of Action

Semaglutide exerts its effects by activating GLP-1 receptors (GLP-1R), which are widely distributed in various tissues, including the brain, pancreas, and gut.[20] The activation of these receptors triggers several downstream signaling pathways involved in regulating appetite, energy expenditure, and glucose metabolism.

Central Nervous System Effects

Semaglutide acts on the brain to reduce food intake and modulate food preference.[1][2][3] It can directly access brain regions like the brainstem, septal nucleus, and hypothalamus.[1][2] Key mechanisms include:

-

Activation of Anorexigenic Pathways: Semaglutide increases the activity of pro-opiomelanocortin (POMC) neurons, which are involved in promoting satiety.[16]

-

Suppression of Orexigenic Pathways: It can suppress appetite-inducing pathways.[20]

-

Modulation of Gut-Brain Axis: Semaglutide can influence the gut microbiota, leading to increased production of acetate, which in turn can activate anorexigenic neurons in the hypothalamus.[16]

Caption: Semaglutide's central mechanism for reducing food intake.

Peripheral Metabolic Effects

Semaglutide also has significant effects on peripheral tissues:

-

Insulin Secretion: It stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[20]

-

Lipid Metabolism: Semaglutide can downregulate genes involved in de novo lipogenesis, thereby reducing fatty acid and triglyceride synthesis.[20]

-

Adipose Tissue Browning: There is preclinical evidence suggesting that semaglutide may promote the browning of white adipose tissue, which increases energy expenditure.[21]

Caption: Peripheral metabolic effects of semaglutide.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of semaglutide in a DIO rodent model.

References

- 1. [PDF] Semaglutide lowers body weight in rodents via distributed neural pathways. | Semantic Scholar [semanticscholar.org]

- 2. Original Article [sciencehub.novonordisk.com]

- 3. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]

- 4. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. purl.lib.fsu.edu [purl.lib.fsu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. Anorexigenic and anti-inflammatory signaling pathways of semaglutide via the microbiota-gut--brain axis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Semaglutide Potency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro cell-based assays to determine the potency of Semaglutide, a glucagon-like peptide-1 receptor (GLP-1R) agonist. The protocols are designed to be comprehensive and easily followed by researchers in drug discovery and development.

Introduction

Semaglutide is a potent GLP-1R agonist used in the treatment of type 2 diabetes and obesity. Its mechanism of action involves binding to and activating the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily the production of cyclic adenosine (B11128) monophosphate (cAMP), leading to various physiological effects, including glucose-dependent insulin (B600854) secretion.

Accurate determination of Semaglutide's potency is crucial for quality control, lot release, and stability testing of drug products. In vitro cell-based assays are the preferred method for this, as they measure the biological activity of the drug in a cellular context that mimics its mechanism of action. This document outlines three commonly used cell-based assays for determining the potency of Semaglutide:

-

cAMP Accumulation Assay: A functional assay that measures the increase in intracellular cAMP levels following GLP-1R activation.

-

Luciferase Reporter Gene Assay: A functional assay that measures the transcriptional activation of a reporter gene (luciferase) downstream of cAMP signaling.

-

GLP-1 Receptor Binding Assay: A competitive binding assay that measures the affinity of Semaglutide for the GLP-1 receptor.

GLP-1 Receptor Signaling Pathway

Semaglutide binding to the GLP-1R activates the Gαs subunit of the associated G-protein. This stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of Semaglutide.

Data Presentation: Comparative Potency of Semaglutide

The following table summarizes the reported in vitro potency (EC50) and binding affinity (Ki) values for Semaglutide from various cell-based assays. These values can vary depending on the cell line, assay format, and specific experimental conditions.

| Assay Type | Cell Line | Parameter | Semaglutide Potency | Reference(s) |

| cAMP Accumulation | CHO-K1 cells expressing human GLP-1R | EC50 | 8.6 pM | [1] |

| CHO cells expressing human GLP-1R (in the absence of serum albumin) | EC50 | Varies based on assay conditions | [1][2][3] | |

| EndoC-βH1 cells (endogenous GLP-1R) | EC50 | Varies based on assay conditions | [2][3] | |

| Luciferase Reporter | HEK293 cells with GLP-1R and CRE-luciferase | EC50 | 0.3 nM | [4] |

| BHK cells with human GLP-1R and luciferase reporter | EC50 | 8.6 pM | [5] | |

| Receptor Binding | HEK293 membranes expressing GLP-1R | Ki | 360 nM (vs. [125I]GLP-1) | [6] |

| HEK293 membranes expressing GLP-1R | Ki | 80 nM (vs. [3H]PF-06883365) | [6] | |

| BHK cells expressing human GLP-1R | IC50 | 0.38 ± 0.06 nM | [5] |

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to quantify the amount of cAMP produced in cells upon stimulation with Semaglutide. A common method for cAMP detection is Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow for cAMP Accumulation Assay

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% FBS, penicillin/streptomycin.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Semaglutide reference standard and test samples.

-

cAMP HTRF assay kit (e.g., from Cisbio).

-

White, opaque 384-well microplates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium to the desired density.

-

Seed cells into a white, 384-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[3]

-

-

Agonist Preparation:

-

Prepare a stock solution of Semaglutide in an appropriate solvent (e.g., DMSO or water).

-

Perform a serial dilution of the Semaglutide stock solution in assay buffer to create a dose-response curve. Include a vehicle control (assay buffer only).

-

-

Cell Stimulation:

-

cAMP Detection (HTRF):

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the Semaglutide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Luciferase Reporter Gene Assay

This protocol describes a method to measure the activation of the GLP-1R by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).

Workflow for Luciferase Reporter Gene Assay

Materials:

-

HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct.[4]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).

-

Assay medium (e.g., Opti-MEM).

-

Semaglutide reference standard and test samples.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Agonist Preparation:

-

Prepare a stock solution of Semaglutide.

-

Perform a serial dilution of the Semaglutide stock solution in assay medium.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the cell plate.

-

Add the prepared Semaglutide dilutions and controls to the respective wells.

-

Incubate the plate at 37°C for 5-6 hours.[8]

-

-

Luciferase Detection:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well (the volume should be equal to the volume of medium in the well).

-

Incubate the plate at room temperature for 15-20 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a luminometer.

-

Plot the relative light units (RLU) against the log of the Semaglutide concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.[4]

-

GLP-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Semaglutide for the GLP-1R.

Workflow for GLP-1 Receptor Binding Assay

Materials:

-

Cell membranes prepared from cells overexpressing the human GLP-1R.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Radiolabeled GLP-1R ligand (e.g., [125I]GLP-1).

-

Unlabeled Semaglutide reference standard and test samples.

-

Non-specific binding control (e.g., a high concentration of unlabeled GLP-1).

-

GF/C filter plates.

-

Scintillation fluid.

-

Gamma counter or scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, radiolabeled ligand, and either vehicle, unlabeled Semaglutide at various concentrations, or the non-specific binding control.

-

Add the cell membranes to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a gamma counter or scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the Semaglutide concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with buffer. |